Mibefradil

描述

This compound was withdrawn from the market in 1998 because of potentially harmful interactions with other drugs.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for cardiovascular disease and has 2 investigational indications. It was withdrawn in at least one region.

A benzimidazoyl-substituted tetraline that selectively binds and inhibits CALCIUM CHANNELS, T-TYPE.

See also: this compound Dihydrochloride (active moiety of).

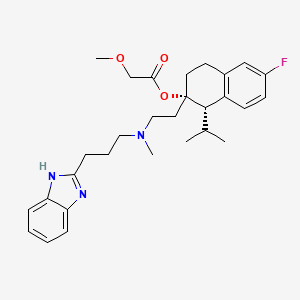

Structure

3D Structure

属性

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNPJJILLOYFJU-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116666-63-8 (dihydrochloride) | |

| Record name | Mibefradil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023318 | |

| Record name | Mibefradil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116644-53-2 | |

| Record name | Mibefradil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116644-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mibefradil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mibefradil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mibefradil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIBEFRADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B90X776A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Mibefradil: A T-Type Selective Calcium Channel Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil is a non-dihydropyridine calcium channel blocker, unique for its preferential inhibition of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels. This distinct pharmacological profile confers specific hemodynamic effects, including vasodilation and a slight reduction in heart rate, without significant negative inotropic effects on the myocardium. Initially approved for the treatment of hypertension and chronic stable angina, this compound was later voluntarily withdrawn from the market due to significant drug-drug interactions, primarily stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This guide provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, selectivity, pharmacokinetics, and the experimental methodologies used to characterize these properties.

Mechanism of Action and Channel Selectivity

This compound exerts its therapeutic effects by blocking the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac cells. Unlike traditional calcium channel blockers that primarily target L-type channels, this compound exhibits a notable selectivity for T-type calcium channels. T-type calcium channels are involved in regulating vascular tone, pacemaker activity in the sinoatrial node, and neuronal firing.

The selectivity of this compound for T-type over L-type channels is concentration-dependent and influenced by the experimental conditions, such as the charge carrier used (Ca²⁺ vs. Ba²⁺) and the holding potential of the cell membrane.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for T-type and L-type calcium channels as determined in various experimental settings.

| Channel Type | Cell Type/Expression System | Charge Carrier | Holding Potential (mV) | IC₅₀ (µM) | Reference |

| T-type | Rat atrial cells | Ca²⁺ | -100 to -80 | 0.1 | |

| Cloned α1G T-channel | Ca²⁺ (2 mM) | Not specified | 0.270 | ||

| Cloned α1H T-channel | Ca²⁺ (2 mM) | Not specified | 0.140 | ||

| Bovine adrenal zona fasciculata cells | Ca²⁺ | -80 | 1.0 | ||

| Bovine adrenal zona fasciculata cells | Ca²⁺ | -60 | 0.17 | ||

| Generic T-type currents | Not specified | Not specified | 2.7 | ||

| L-type | Rat ventricular cells | Ca²⁺ | -80 | ~3 | |

| Rat ventricular cells | Ca²⁺ | -50 | ~0.1 | ||

| Cloned α1C L-channel | Ba²⁺ (10 mM) | Not specified | ~13 | ||

| Generic L-type currents | Not specified | Not specified | 18.6 |

Pharmacokinetics and Metabolism

This compound is well-absorbed orally, with a bioavailability of approximately 70% after a single dose, which increases to about 90% at steady state due to the saturation of first-pass metabolism. It is highly protein-bound (>99%), primarily to alpha-1-acid glycoprotein.

The metabolism of this compound proceeds via two main pathways: hydrolysis by esterases and oxidation by cytochrome P450 3A4 (CYP3A4). This compound is also a potent mechanism-based inhibitor of CYP3A4, leading to significant drug-drug interactions with other substrates of this enzyme.

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability (single dose) | 70% | |

| Bioavailability (steady state) | ~90% | |

| Protein Binding | >99% | |

| Time to Maximum Plasma Concentration (Tmax) | ~2.4 hours | |

| Apparent Volume of Distribution (Vd) | 179 L | |

| Clearance (CL) | 5.7 L/hour | |

| Terminal Half-life (t½) | 17-25 hours |

Experimental Protocols

Determination of IC₅₀ for T-type and L-type Calcium Channels using Whole-Cell Patch-Clamp

This protocol describes a generalized method for determining the inhibitory concentration of this compound on voltage-gated calcium channels expressed in a suitable cell line (e.g., HEK-293 cells stably expressing either CaV3.x for T-type or CaV1.x for L-type channels).

Materials:

-

HEK-293 cells expressing the calcium channel of interest

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture medium

-

Extracellular (bath) solution: (in mM) 140 TEA-Cl, 10 CaCl₂, 2 MgCl₂, 10 HEPES, 5 D-glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 120 CsCl, 10 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP, 10 HEPES, 1 MgCl₂; pH adjusted to 7.2 with CsOH.

-

This compound stock solution (e.g., in DMSO) and serial dilutions.

Procedure:

-

Culture the cells on glass coverslips to an appropriate confluency.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -80 mV.

-

To elicit calcium currents, apply depolarizing voltage steps. For T-type channels, a step to -30 mV is typical, while for L-type channels, a step to +10 mV is used.

-

Record baseline currents in the absence of the drug.

-

Perfuse the chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.

-

Record the calcium currents at each this compound concentration.

-

Analyze the data by measuring the peak current amplitude at each concentration.

-

Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of this compound on calcium channels.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for a pharmacokinetic study of orally administered this compound in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimate rats to the housing conditions for at least 3 days.

-

Fast the animals overnight prior to dosing, with free access to water.

-

Administer a single oral dose of the this compound formulation via oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on human liver microsomal CYP3A4 activity using midazolam as a probe substrate.

Materials:

-

Human liver microsomes (HLM)

-

Midazolam (CYP3A4 probe substrate)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

This compound stock solution and serial dilutions

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis of 1'-hydroxymidazolam

Procedure:

-

Prepare a reaction mixture containing HLM and this compound at various concentrations in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for potential mechanism-based inhibition.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and midazolam.

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) during which the reaction is linear.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation at each this compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Logical Relationships

This compound's Effect on Vascular Smooth Muscle Cells

This compound's primary mechanism of vasodilation involves the blockade of both T-type and L-type calcium channels in vascular smooth muscle cells. This reduces the influx of calcium, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

Caption: this compound's mechanism of action in vascular smooth muscle cells.

This compound's Drug-Drug Interaction Pathway

This compound is a potent inhibitor of CYP3A4, the primary enzyme responsible for the metabolism of many drugs. By inhibiting CYP3A4, this compound can significantly increase the plasma concentrations of co-administered drugs that are CYP3A4 substrates, leading to potential toxicity.

Mibefradil's selectivity for T-type versus L-type calcium channels

An In-depth Technical Guide to Mibefradil's Selectivity for T-type versus L-type Calcium Channels

Introduction

This compound, a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist notable for its distinct pharmacological profile compared to classical calcium channel blockers (CCBs) like dihydropyridines, phenylalkylamines, and benzothiazepines.[1][2] While traditional CCBs primarily target L-type (long-lasting, high-voltage-activated) calcium channels, this compound demonstrates a preferential, though not exclusive, blockade of T-type (transient, low-voltage-activated) calcium channels.[1][2][3][4] This unique selectivity is thought to be responsible for its potent vasodilatory effects without causing significant negative inotropy or reflex tachycardia, making it a subject of considerable scientific interest.[2][3]

This guide provides a detailed examination of the quantitative selectivity of this compound, the experimental protocols used to determine this selectivity, and the signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound's Selectivity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The selectivity for T-type over L-type channels is evident in the lower IC50 values consistently reported for T-type channels. However, these values are highly dependent on the specific experimental conditions, including the cell type, the ion used as a charge carrier (Ca²⁺ vs. Ba²⁺), and the holding potential (membrane voltage) used in electrophysiological recordings.[5][6]

| Channel Type | IC50 (µM) | Cell Type / Expression System | Experimental Conditions | Reference |

| T-type | 0.1 | Rat Atrial Cells | 0.1 Hz stimulation, Holding Potential -100mV to -80mV | [6] |

| T-type | 0.14 | Cloned α1H (HEK-293 cells) | 2 mM Ca²⁺ as charge carrier | [5] |

| T-type | 0.29 | HEK-293 cells (rat brain α13.3b + β2) | Whole-cell patch clamp | [7] |

| T-type | ~1.0 | Cloned α1G, α1H, α1I | 10 mM Ba²⁺ as charge carrier | [5] |

| T-type | 2.7 | Not Specified | Not Specified | [8][9][10] |

| L-type | ~0.1 | Rat Ventricular Cells | Holding Potential depolarized to -50 mV | [6] |

| L-type | ~3.0 | Rat Ventricular Cells | Holding Potential -100mV to -80mV | [6] |

| L-type | 2.7 | HEK-293 cells (human intestinal α1C + β2) | Whole-cell patch clamp | [7] |

| L-type | 3.4 | Cultured Rat Spinal Motoneurones | Bay K 8644-induced slow tail currents | [11] |

| L-type | ~13.0 | Cloned α1C | 10 mM Ba²⁺ as charge carrier | [5] |

| L-type | 18.6 | Not Specified | Not Specified | [8][9][10] |

Key Observations:

-

Selectivity Ratio: this compound exhibits a 10- to 15-fold preference for T-type over L-type channels when barium (Ba²⁺) is the charge carrier.[5]

-

Influence of Charge Carrier: The drug's potency at T-type channels is significantly higher when calcium (Ca²⁺) is the charge carrier compared to barium, with IC50 values shifting from the micromolar to the nanomolar range.[5] This suggests a competitive interaction between this compound and the permeant ion at the binding site.[5]

-

Voltage Dependence of L-type Block: The block of L-type channels by this compound is highly voltage-dependent. The IC50 is significantly lower (indicating higher potency) at more depolarized holding potentials, which means the drug binds more effectively to inactivated channels.[6] This property is crucial as it suggests that in partially depolarized tissues (e.g., under ischemic conditions), this compound's effect on L-type channels could be more pronounced.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The primary technique for characterizing the potency and selectivity of ion channel blockers like this compound is the whole-cell patch-clamp method.[6][7][11] This technique allows for the precise control of the cell's membrane potential and the recording of ionic currents flowing through the channels.

Methodology for Assessing this compound's Selectivity:

-

Cell Preparation:

-

Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) cells, are commonly used. These cells are engineered to express specific subtypes of T-type (e.g., α1G, α1H, α1I) or L-type (e.g., α1C) calcium channels.[5][7]

-

Primary Cells: Alternatively, primary cells endogenously expressing the channels of interest, such as cardiac myocytes or vascular smooth muscle cells, are enzymatically isolated from tissue.[6][12]

-

-

Recording Solutions:

-

Extracellular (Bath) Solution: This solution is designed to isolate calcium currents. It typically contains either CaCl₂ or BaCl₂ as the charge carrier. Sodium and potassium channel blockers (e.g., Tetrodotoxin (TTX) and Tetraethylammonium (TEA)) are included to eliminate contaminating currents. A buffer like HEPES is used to maintain physiological pH.[13]

-

Intracellular (Pipette) Solution: This solution fills the recording pipette and mimics the intracellular environment. It often contains a cesium salt (e.g., CsCl) to block outward potassium currents, a calcium buffer like EGTA to control intracellular calcium levels, and ATP to support channel function.[13]

-

-

Whole-Cell Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is pressed against the surface of a selected cell.

-

Gentle suction is applied to form a high-resistance "gigaseal" (resistance > 1 GΩ) between the pipette tip and the cell membrane, electrically isolating the enclosed patch of membrane.[14]

-

A further pulse of suction or a brief voltage transient is applied to rupture the membrane patch, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.[15][16]

-

-

Voltage-Clamp Protocols for Isolating T- and L-type Currents:

-

The key to separating T-type and L-type currents lies in their different voltage-dependent activation and inactivation properties.[16]

-

To Isolate T-type Currents (I_Ca,T): The cell is held at a very negative potential (e.g., -90 mV or -100 mV) to ensure that T-type channels are fully available to open. Test depolarizations to around -30 mV are then applied to activate the low-voltage-activated T-type channels.

-

To Isolate L-type Currents (I_Ca,L): The cell is held at a more depolarized potential (e.g., -50 mV or -40 mV). This holding potential inactivates the majority of T-type channels while leaving the high-voltage-activated L-type channels available to be opened by subsequent strong depolarizing steps (e.g., to 0 mV or +10 mV).

-

-

Data Acquisition and Analysis:

-

Baseline currents are recorded in response to the voltage protocols.

-

This compound is then added to the bath solution at increasing concentrations.

-

The peak current at each concentration is measured and normalized to the baseline (control) current.

-

A dose-response curve is constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the dose-response curve with the Hill equation.

-

Mandatory Visualization

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery and main pharmacological properties of this compound (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of T-type and L-type calcium channels by this compound: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on sodium and calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]

- 11. This compound (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. 2.6. Whole cell patch clamp [bio-protocol.org]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. homepages.gac.edu [homepages.gac.edu]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Mibefradil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil dihydrochloride is a non-selective calcium channel blocker, notable for its activity against both T-type and L-type calcium channels.[1][2] Initially developed for the treatment of hypertension and chronic angina pectoris, its unique pharmacological profile continues to be of interest to the scientific community.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound dihydrochloride. Additionally, it summarizes key quantitative data and visualizes the synthetic workflow and its primary mechanism of action through detailed diagrams.

Chemical Structure and Properties

This compound is a benzimidazolyl-substituted tetraline derivative.[1] The chemical structure of this compound features a complex stereochemistry that is crucial for its biological activity.

IUPAC Name: [(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate dihydrochloride[4]

Chemical Formula: C₂₉H₃₈FN₃O₃ · 2HCl[5]

Molecular Weight: 568.55 g/mol (anhydrous basis)[5]

CAS Number: 116666-63-8[5]

Appearance: White to off-white crystalline solid[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound dihydrochloride is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 128 °C (dihydrochloride salt) | |

| Solubility | Water: 28.43 mg/mL (50 mM), DMSO: 56.86 mg/mL (100 mM) | |

| Purity | ≥97% (HPLC) |

Synthesis of this compound Dihydrochloride

The synthesis of this compound dihydrochloride is a multi-step process. The key steps involve the formation of the tetraline core, followed by the attachment of the benzimidazole side chain and subsequent acylation. The following is a detailed experimental protocol based on publicly available patent literature and established synthetic methodologies.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound dihydrochloride.

Experimental Protocols

Step 1: Synthesis of (1S,2S)-2-[2- { [3-( lH-benzimidazol-2-yl)propyl]methylamino }ethyl]-6-fluoro- l-isopropyl-l,2,3,4-tetrahydronaphthalen-2-ol

-

To a solution of (1S,2S)-6-fluoro-l-isopropyl-2-[2-(4-toluenesulfonyloxy)- ethyl]-l,2,3,4-tetrahydronaphthalene-2-ol in a suitable aprotic solvent such as acetonitrile, add [3-(lH-benzimidazol-2- yl)propyl]methylamine.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), to the reaction mixture.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired intermediate.

Step 2: Synthesis of this compound (Acylation)

-

Dissolve the product from Step 1 in a dry, aprotic solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine.

-

Slowly add a solution of methoxyacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC or HPLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound free base by column chromatography.

Step 3: Formation of this compound Dihydrochloride

-

Dissolve the purified this compound free base in a suitable solvent such as ethanol or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in ethanol) until the solution becomes acidic.

-

Stir the mixture at room temperature to induce crystallization. The product may precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield this compound dihydrochloride as a crystalline solid.

Characterization Data

| Data Type | Description | Reference |

| Purity | ≥98% (HPLC) | [5] |

| Mass Spectrometry | Molecular Weight: 568.55 (anhydrous basis) | [5] |

Mechanism of Action

This compound functions as a calcium channel antagonist with a notable selectivity for T-type over L-type calcium channels.[2] This dual-channel blockade is thought to be responsible for its unique pharmacological effects, including vasodilation and a reduction in heart rate without significant negative inotropic effects.[2]

Signaling Pathway

Caption: Signaling pathway of this compound's action on calcium channels.

The primary mechanism of action of this compound involves the blockade of voltage-gated calcium channels. It exhibits a higher affinity for the transient, low-voltage-activated (T-type) calcium channels compared to the long-lasting, high-voltage-activated (L-type) calcium channels.[2] This selective inhibition of T-type channels in vascular smooth muscle and cardiac pacemaker cells, along with a less potent inhibition of L-type channels, leads to vasodilation and a decrease in heart rate, ultimately resulting in a reduction in blood pressure.[2]

Quantitative Pharmacological and Clinical Data

In Vitro Potency

| Channel Type | IC₅₀ | Reference |

| T-type Ca²⁺ channels | 2.7 µM | [7] |

| L-type Ca²⁺ channels | 18.6 µM | [7] |

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Bioavailability (single dose) | 70% | [1] |

| Bioavailability (steady state) | ~90% | [1] |

| Protein Binding | >99% (primarily to alpha 1-acid glycoprotein) | [1] |

| Metabolism | Esterase-catalyzed hydrolysis and CYP3A4-mediated oxidation | [1][8] |

| Elimination Half-life | 17-25 hours | [1] |

| Time to Maximum Plasma Concentration | ~2.4 hours (with multiple oral doses) | [8] |

| Clearance | 5.7 to 7.5 L/h (with multiple oral doses) | [8] |

Clinical Efficacy in Hypertension

A dose-response study in patients with mild-to-moderate essential hypertension showed a significant reduction in sitting diastolic blood pressure (SDBP) at various doses of this compound compared to placebo.[9]

| This compound Dose (mg/day) | Trough Placebo-Corrected Reduction in SDBP (mm Hg) |

| 50 | -4.9 |

| 100 | -9.1 |

| 150 | -9.9 |

| 200 | -11.9 |

Clinical Efficacy in Chronic Stable Angina

In a study comparing this compound to amlodipine and a placebo in patients with chronic stable angina, this compound at doses of 100 mg and 150 mg daily demonstrated significant improvements in exercise duration and reductions in ischemic episodes.[10]

| Treatment | Change in Total Exercise Duration | Reduction in Ischemic Episodes |

| This compound (100 mg & 150 mg) | ~30% increase | >70% decrease |

| Amlodipine (10 mg) | 19% increase | Significant decrease, but less than this compound |

Conclusion

This compound dihydrochloride remains a compound of significant interest due to its distinct mechanism of action as a dual T-type and L-type calcium channel blocker. This guide provides a detailed overview of its chemical structure, a comprehensive synthesis protocol, and a summary of its key pharmacological and clinical data. The provided diagrams offer a clear visualization of its synthesis and mechanism of action, serving as a valuable resource for researchers and professionals in the field of drug development. Further investigation into analogs and derivatives of this compound may lead to the development of new therapeutic agents with improved safety and efficacy profiles. development of new therapeutic agents with improved safety and efficacy profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Discovery and main pharmacological properties of this compound (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new class of calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ≥98% (HPLC), powder, T-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.cn]

- 6. apexbt.com [apexbt.com]

- 7. This compound dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]

- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. stage-clinician.com [stage-clinician.com]

Mibefradil's Market Withdrawal: A Technical Review of the Historical Context

An In-depth Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Mibefradil (trade name Posicor) was a novel calcium channel blocker approved by the U.S. Food and Drug Administration (FDA) in June 1997 for the treatment of hypertension and chronic stable angina.[1][2] Characterized by its unique mechanism of selectively blocking T-type calcium channels in addition to L-type channels, this compound initially showed promise.[3][4] However, it was voluntarily withdrawn from the market by its manufacturer, Roche, in June 1998, just a year after its approval.[1][3] The withdrawal was prompted by accumulating evidence of severe and potentially fatal drug-drug interactions.[1] This technical guide provides a comprehensive overview of the historical and scientific context of this compound's market withdrawal, detailing the underlying pharmacological mechanisms, key experimental findings, and the clinical implications that led to its discontinuation.

Introduction: The Promise of a New Mechanism

This compound was distinguished from other calcium channel antagonists available at the time by its ability to block both T-type and L-type voltage-gated calcium channels.[3] This dual mechanism was thought to offer advantages, including effective blood pressure reduction and anti-anginal effects without the reflex tachycardia or significant negative inotropic effects associated with some other agents in its class.[4][5] The recommended dosage for both hypertension and angina was an initial 50 mg once daily, with the option to titrate up to 100 mg once daily.[6]

The Core Issue: Potent Cytochrome P450 Inhibition

The primary reason for this compound's withdrawal was its potent inhibition of the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, which is responsible for the metabolism of a vast number of therapeutic drugs.[1][5] this compound was identified as a powerful mechanism-based inhibitor of CYP3A4, meaning it not only competitively inhibited the enzyme but also inactivated it over time.[7] This led to significant elevations in the plasma concentrations of co-administered drugs that are substrates of CYP3A4, increasing the risk of their associated toxicities.[1]

In Vitro Evidence of CYP3A4 Inhibition

In vitro studies using human liver microsomes provided early quantitative evidence of this compound's potent inhibitory effects on CYP3A4. These studies were crucial in understanding the mechanism behind the observed clinical drug interactions.

| Parameter | Value | Substrate | Reference |

| IC50 | <1 µM | Simvastatin, Lovastatin, Atorvastatin, Cerivastatin | [7] |

| Ki | 2.3 µM | Testosterone (CYP3A4/5 marker) | [7] |

| Kinactivation | 0.4 min⁻¹ | Testosterone (CYP3A4/5 marker) | [7] |

Table 1: In Vitro Inhibition of CYP3A4 by this compound

Clinical Pharmacokinetic Interactions

The in vitro findings translated into clinically significant drug-drug interactions. One of the well-documented interactions was with the immunosuppressant cyclosporine, a sensitive CYP3A4 substrate.

| Pharmacokinetic Parameter | Fold Increase with this compound | Reference |

| Cyclosporine Cmin | 2.7 | This data is not available in the provided search results. |

| Cyclosporine Cmax | 2.1 | This data is not available in the provided search results. |

| Cyclosporine AUC | 2.3 | This data is not available in the provided search results. |

Table 2: In Vivo Pharmacokinetic Interaction between this compound and Cyclosporine

Initially, the product labeling for this compound listed contraindications with three drugs: astemizole, cisapride, and terfenadine.[1] However, post-marketing reports and ongoing studies quickly expanded this list. In December 1997, the FDA and Roche strengthened the warnings to include the widely prescribed statins, lovastatin and simvastatin.[1] Ultimately, over 25 drugs were identified as potentially dangerous when co-administered with this compound, making safe prescribing exceedingly complex.[1] The risk of rhabdomyolysis, a serious muscle-wasting condition, was a significant concern with the co-administration of this compound and certain statins.[8]

Experimental Protocols

Hypertension Trial Methodology (General Overview)

A representative hypertension trial was a multicenter, randomized, placebo-controlled, double-blind, parallel-group, dose-finding study.[9]

-

Objective: To determine the dose-response characteristics, efficacy, and safety of this compound in patients with mild-to-moderate essential hypertension.[9]

-

Patient Population: Patients with mild-to-moderate essential hypertension.[9]

-

Study Design: Following a washout period, eligible patients were randomized to receive a once-daily dose of this compound (ranging from 6.25 mg to 200 mg) or placebo for a specified duration (e.g., 4 weeks).[9]

-

Primary Efficacy Endpoint: Change from baseline in sitting diastolic blood pressure at trough.[9]

-

Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms (ECGs).[9]

Angina Trial Methodology (General Overview)

The efficacy of this compound in chronic stable angina was assessed in double-blind, placebo-controlled, and active-controlled (e.g., versus amlodipine or diltiazem) randomized trials.[10][11]

-

Objective: To evaluate the anti-anginal and anti-ischemic efficacy and safety of this compound.[10][11]

-

Patient Population: Patients with chronic stable angina.[10][11]

-

Study Design: After a washout and placebo run-in period, patients were randomized to receive this compound (e.g., 50 mg, 100 mg, 150 mg daily), an active comparator (e.g., amlodipine 10 mg daily), or placebo for a defined treatment period (e.g., 3 weeks).[10]

-

Primary Efficacy Endpoint: Change from baseline in total exercise tolerance test duration.[10]

-

Secondary Endpoints: Time to onset of angina, time to 1-mm ST-segment depression, frequency of angina attacks, and nitroglycerin consumption.[10][11]

-

Safety Assessments: Monitoring of adverse events, vital signs, and ECGs, including Holter monitoring to assess silent ischemia.[10][12]

Cardiovascular Safety Profile and Signaling Pathways

Beyond the pharmacokinetic interactions, the pharmacodynamic effects of this compound on the cardiovascular system were also a key consideration.

Effects on Cardiac Conduction and Repolarization

This compound's blockade of T-type and L-type calcium channels, as well as its effects on other ion channels, influenced cardiac electrophysiology. This led to a dose-dependent decrease in heart rate.[5][12] While generally well-tolerated in many patients, post-marketing surveillance revealed serious interactions, particularly when combined with beta-blockers and other calcium channel blockers, leading to cases of cardiogenic shock.[13][14]

The logical flow of events leading to this compound's withdrawal can be visualized as follows:

Figure 1: Logical Pathway to this compound's Market Withdrawal

The signaling pathway involved in this compound's cardiac effects and its potential for adverse events when interacting with other drugs can be illustrated as follows:

Figure 2: this compound's Cardiac Signaling and Interaction Pathway

Conclusion: Lessons Learned from this compound

The case of this compound serves as a critical lesson in drug development and post-marketing surveillance. While the drug had a novel and promising mechanism of action, its potent and complex interactions with a key metabolic pathway made its safe use in a broad patient population untenable. The withdrawal highlighted the importance of a thorough in vitro and in vivo evaluation of a new chemical entity's potential for drug-drug interactions, especially with drugs that are likely to be co-prescribed. The inability to manage this risk through labeling changes alone underscored the challenges of communicating complex risk information to prescribers and patients. The this compound experience has had a lasting impact on how the pharmaceutical industry and regulatory agencies approach the assessment of drug interaction potential during drug development.

References

- 1. cdn.who.int [cdn.who.int]

- 2. fda.gov [fda.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: a new class of calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 7. Metabolic interactions between this compound and HMG-CoA reductase inhibitors: an in vitro investigation with human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhabdomyolysis due to interaction of simvastatin with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound: A New and Promising Calcium Antagonist |… | Clinician.com [stage-clinician.com]

- 11. karger.com [karger.com]

- 12. This compound dihydrochloride - Australian Prescriber [australianprescriber.tg.org.au]

- 13. researchgate.net [researchgate.net]

- 14. Life-threatening interaction of this compound and beta-blockers with dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Mibefradil's Differential Effects on Vascular Smooth Muscle and Cardiac Muscle: A Technical Guide

Introduction

Mibefradil, a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist formerly approved for the treatment of hypertension and chronic stable angina.[1][2] Its unique pharmacological profile stems from its distinct mechanism of action: the blockade of both T-type (low-voltage activated) and L-type (high-voltage activated) calcium channels, with a notable selectivity for the T-type channels.[3][4][5] This guide provides an in-depth technical analysis of this compound's effects on vascular smooth muscle and cardiac muscle, summarizing key quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways.

While traditional calcium channel blockers primarily target L-type channels, this compound's dual action and T-type preference result in a different hemodynamic and cardiac profile.[6][7] It produces potent vasodilation, similar to other calcium antagonists, but is distinguished by its minimal impact on cardiac contractility and its tendency to slightly decrease heart rate without inducing reflex tachycardia at therapeutic doses.[3][5]

Effects on Vascular Smooth Muscle

This compound's primary effect on the vasculature is potent arterial vasodilation, which underlies its antihypertensive properties. This is a direct consequence of its action on vascular smooth muscle cells (VSMCs).

Mechanism of Action: Inhibition of Calcium Influx

The contraction of VSMCs is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). This influx of Ca²⁺ occurs predominantly through voltage-gated L-type and T-type calcium channels in the cell membrane. This compound inhibits this influx by blocking both channel types.[1][4]

-

T-type Channel Blockade: T-type calcium channels are activated at more negative membrane potentials than L-type channels and play a role in regulating resting [Ca²⁺]i and vascular tone. This compound's high affinity for these channels contributes significantly to its vasodilatory effect.[2]

-

L-type Channel Blockade: L-type channels are the primary route for Ca²⁺ entry during depolarization, leading to contraction. This compound's blockade of these channels further enhances its vasodilatory action.[1][3]

By inhibiting Ca²⁺ entry, this compound prevents the binding of calcium to calmodulin, the subsequent activation of myosin light chain kinase (MLCK), and the phosphorylation of myosin light chains, which is the final step for cross-bridge cycling and muscle contraction. The result is vascular smooth muscle relaxation, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[1][4]

Signaling Pathway for Vasodilation

Hemodynamic Effects

Clinical and preclinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive models and patients.[2][7] It is noted for producing coronary and peripheral vasodilation.[2] A key characteristic is its high selectivity for the coronary vasculature over peripheral vasculature.[5] Furthermore, unlike many dihydropyridine calcium channel blockers, its vasodilatory effect is not typically accompanied by reflex tachycardia.[3]

Effects on Cardiac Muscle

This compound's effects on cardiac muscle are more complex and tissue-specific than its actions on vascular smooth muscle, owing to the differential distribution of T-type and L-type calcium channels within the heart.

Myocardial Contractility (Ventricular Myocytes)

At therapeutic concentrations, this compound exhibits a notable lack of negative inotropic (contractility-reducing) effects.[3][7] This is a significant departure from traditional L-type blockers like verapamil. The primary reason is that healthy adult ventricular myocytes have a very low density of T-type calcium channels; their contraction is almost exclusively dependent on Ca²⁺ influx through L-type channels.[2] this compound's higher selectivity for T-type channels means it has a much weaker effect on the L-type channels that govern ventricular contractility.[5] This property was considered a major advantage, particularly for patients with compromised cardiac function.

Cardiac Conduction (SA and AV Nodes)

In contrast to ventricular tissue, the sinoatrial (SA) and atrioventricular (AV) nodes, which are responsible for heart rate and rhythm, express a significant density of T-type calcium channels. These channels are involved in the early diastolic depolarization phase of the pacemaker action potential.

By blocking these T-type channels, this compound:

-

Slows Sinus Node Conduction: This results in a slight reduction in heart rate (bradycardia).[1][4]

-

Slows Atrioventricular (AV) Node Conduction: This leads to a slight increase in the PR interval on an electrocardiogram (ECG).[1][4]

Electrophysiological Signaling in Nodal Cells

Cardiac Repolarization

This compound's effect on cardiac repolarization is complex. At a concentration of 1 μM, it has been shown to depress the plateau phase of the ventricular action potential, thereby shortening the action potential duration at 50% repolarization (APD₅₀) without significantly altering it at 90% repolarization (APD₉₀).[8] However, concerns were raised about a slight increase in the corrected QT interval (QTc) in some clinical studies.[8] Further investigation revealed that at higher concentrations (IC₅₀ of 0.75 μM), this compound can block the rapid component of the delayed rectifier potassium current (IKr), an action that can lead to QT prolongation.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various physiological parameters.

Table 1: Ion Channel Inhibition

| Channel Type | Cell Type | IC₅₀ | Holding Potential | Reference |

|---|---|---|---|---|

| T-type (ICaT) | Rat atrial cells | ~0.1 µM | -100 to -80 mV | [9] |

| L-type (ICaL) | Rat ventricular cells | ~3 µM | - | [9] |

| L-type (ICaL) | Rat ventricular cells | ~0.1 µM | -50 mV | [9] |

| IKr (Potassium Channel) | Mouse tumor AT-1 cells / oocytes | 0.75 µM | - | [8] |

| Ca²⁺-activated Cl⁻ | Calf pulmonary artery endothelial cells | 4.7 µM | - | [10] |

| Volume-sensitive Cl⁻ | Calf pulmonary artery endothelial cells | 5.4 µM | - |[10] |

Table 2: Hemodynamic and Cardiac Effects in Clinical Trials

| Parameter | Condition | This compound Dose | Comparison | Result | Reference |

|---|---|---|---|---|---|

| Sitting Diastolic BP | Mild-to-moderate hypertension | 100 mg | vs. Diltiazem (360 mg) | More effective reduction | [3] |

| Sitting Diastolic BP | Mild-to-moderate hypertension | 100 mg | vs. Amlodipine (10 mg) | As effective | [3] |

| Exercise Tolerance | Chronic stable angina | 100 mg | vs. Amlodipine (10 mg) | More effective improvement | [3] |

| Heart Rate | - | Therapeutic doses | - | Slight reduction | [1][4] |

| PR Interval | - | Therapeutic doses | - | Slight increase | [1][4] |

| Cardiac Contractility | - | Therapeutic doses | - | No significant negative inotropy |[5][6] |

Experimental Protocols

The characterization of this compound's effects relies on a range of established in vitro and in vivo techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effect of a drug on specific ion channels.

-

Objective: To measure the inhibitory effect of this compound on T-type and L-type Ca²⁺ currents.

-

Cell Preparation: Cardiomyocytes (atrial or ventricular) or vascular smooth muscle cells are enzymatically isolated from animal hearts or blood vessels.

-

Methodology:

-

A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

-

The cell's membrane potential is clamped at a specific holding potential (e.g., -80 mV) to control voltage-gated channels.

-

A series of voltage steps are applied to elicit specific ion currents (e.g., a step to -30 mV for T-type current, a step to 0 mV for L-type current).

-

Currents are recorded in a baseline (control) condition.

-

This compound is perfused at various concentrations, and the currents are recorded again to determine the extent of inhibition and calculate the IC₅₀.

-

-

Solutions: The external solution typically contains physiological concentrations of ions, with specific blockers (e.g., tetrodotoxin to block Na⁺ channels) to isolate the Ca²⁺ currents. The internal pipette solution is designed to mimic the cell's cytoplasm.

Isolated Tissue Bath (Myograph) Studies

This method is used to assess the effect of this compound on the contractility of intact muscle tissue.

-

Objective: To measure the vasodilatory effect on isolated arteries or the inotropic effect on cardiac muscle.

-

Tissue Preparation: Segments of arteries (e.g., rat aorta, coronary arteries) are dissected and mounted in a myograph chamber. For cardiac studies, papillary muscles are often used.

-

Methodology:

-

The tissue is submerged in a temperature-controlled, oxygenated physiological salt solution.

-

One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric tension.

-

The tissue is pre-contracted with an agonist (e.g., potassium chloride or phenylephrine for arteries; increased extracellular Ca²⁺ for cardiac muscle).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

The resulting relaxation (for arteries) or change in contractile force (for cardiac muscle) is recorded to generate a dose-response curve.

-

Experimental Workflow Diagram

Conclusion

This compound's pharmacological profile is defined by its selective blockade of T-type over L-type calcium channels. This selectivity translates into distinct physiological effects on vascular and cardiac tissues. In vascular smooth muscle, the blockade of both channel types leads to potent vasodilation and a reduction in blood pressure. In cardiac muscle, its effects are nuanced: it produces a slight negative chronotropic and dromotropic effect by acting on T-type channels in the SA and AV nodes, while largely sparing ventricular contractility due to the low density of T-type channels in these cells. While its unique mechanism of action presented a promising therapeutic profile, this compound was withdrawn from the market due to significant drug-drug interactions related to its inhibition of cytochrome P450 enzymes. Nevertheless, the study of this compound continues to provide valuable insights into the differential roles of T-type and L-type calcium channels in cardiovascular physiology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: A T-Type Calcium Channel Blocker | AAFP [aafp.org]

- 3. This compound: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and main pharmacological properties of this compound (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Inhibition of T-type and L-type calcium channels by this compound: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by this compound, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Mibefradil in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of mibefradil, a calcium channel blocker with a distinct pharmacological profile. This compound's mechanism of action involves the blockade of both T-type and L-type calcium channels, with a preference for the former. This document summarizes key pharmacokinetic parameters across various preclinical species, details the experimental methodologies employed in these studies, and visualizes the associated signaling pathways and experimental workflows.

Pharmacokinetic Profiles in Preclinical Species

This compound has been evaluated in several preclinical models, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Significant interspecies differences in its pharmacokinetic profile have been observed, particularly in its metabolism.

Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters for this compound in rats, dogs, and cynomolgus monkeys. It is important to note that comprehensive, directly comparable datasets are limited in the public domain.

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Cynomolgus Monkey |

| Dose (Oral) | Data Not Available | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Data Not Available | Data Not Available | Extremely low due to efficient first-pass hydrolysis[1] |

| Tmax (h) | Data Not Available | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Data Not Available | Data Not Available | Data Not Available |

| Half-life (t½) (h) | Data Not Available | Data Not Available | Data Not Available |

| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available |

| Primary Metabolism | P450-mediated oxidation, dealkylation, and ester hydrolysis.[1] | Esterase-catalyzed hydrolysis and CYP3A4-mediated oxidation. | Very efficient first-pass hydrolysis of the ester side-chain.[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

In-Life Pharmacokinetic Studies (General Protocol)

A typical preclinical pharmacokinetic study for a compound like this compound would follow the general workflow outlined below. Specific details for this compound studies are sparse in the available literature, so this represents a generalized protocol.

-

Animal Models: Male and female animals from common laboratory strains (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are typically fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): this compound is administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys). The dosing vehicle is often a buffered saline solution, potentially with a solubilizing agent.

-

Oral (PO): this compound is administered via oral gavage. The formulation is typically a solution or suspension in a vehicle such as water, carboxymethylcellulose, or polyethylene glycol.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is drawn from an appropriate site (e.g., tail vein or retro-orbital sinus in rats, cephalic or jugular vein in dogs and monkeys) into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Method for this compound Quantification

A sensitive and specific HPLC method has been developed for the quantification of this compound in dog plasma.

-

Sample Preparation: Liquid-liquid extraction is employed to isolate this compound from the plasma matrix.

-

Chromatographic Conditions:

-

Column: Reversed-phase HPLC column.

-

Mobile Phase: A mixture of acetonitrile and an aqueous solution (38:62, v/v). The aqueous component contains 0.0393 M KH2PO4 and 0.0082 M Na-pentanesulphonic acid.

-

Flow Rate: 2 mL/min.

-

-

Detection: Fluorescence detection with an excitation wavelength of 270 nm and an emission wavelength of 300 nm.

-

Internal Standard: Ro 40-6792.

-

Linearity and Sensitivity: The method demonstrates linearity in the concentration range of 10 to 500 ng/mL, with a detection limit of 0.5 ng/mL in a 0.5 mL plasma sample.

For higher sensitivity and specificity, an LC-MS/MS method is the current standard for bioanalysis. A general protocol for this compound would involve:

-

Sample Preparation: Protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Signaling

This compound exerts its primary pharmacological effect by blocking T-type and L-type calcium channels. The blockade of these channels in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure. The following diagram illustrates the proposed signaling pathway.

References

An In-depth Technical Review of Mibefradil's Cardiovascular Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Mibefradil (formerly marketed as Posicor) is a unique calcium channel antagonist, distinguished by its blockade of both T-type (transient, low-voltage-activated) and L-type (long-lasting, high-voltage-activated) calcium channels.[1][2] Initially developed for the treatment of hypertension and chronic stable angina, its novel mechanism of action offered a promising cardiovascular profile, including vasodilation and heart rate reduction without significant negative inotropic effects.[3][4] However, this compound was voluntarily withdrawn from the market shortly after its approval due to severe drug-drug interactions stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7] This technical guide provides a comprehensive review of this compound's cardiovascular pharmacology, mechanism of action, electrophysiological and hemodynamic effects, and the critical metabolic pathways that defined its clinical fate.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of calcium ion influx through voltage-gated calcium channels.[1] Unlike traditional calcium channel blockers that are highly selective for L-type channels, this compound exhibits a unique profile with a greater selectivity for T-type channels at clinically relevant concentrations.[3][8]

-

T-type Calcium Channels (Ca_v_3): These channels are activated at more negative membrane potentials and are involved in regulating pacemaker activity in the sinoatrial (SA) node and conduction in the atrioventricular (AV) node.[9][10] They are also found in vascular smooth muscle. This compound's blockade of these channels contributes to its effects on heart rate reduction and vasodilation.[10]

-

L-type Calcium Channels (Ca_v_1): These channels are activated at higher voltages and are crucial for excitation-contraction coupling in cardiac and vascular smooth muscle.[8] this compound's blockade of L-type channels also contributes significantly to its vasodilatory and antihypertensive effects.[1]

The dual blockade is voltage- and use-dependent. The inhibition of L-type channels is significantly enhanced at more depolarized membrane potentials, a characteristic that may contribute to its vascular selectivity.[11]

Signaling Pathway

Caption: this compound's dual blockade of T-type and L-type calcium channels.

Quantitative Inhibition Data

| Target | IC50 | Cell Type / System | Conditions | Reference |

| T-type Ca²⁺ Current (I_CaT_) | 0.1 µM | Rat atrial cells | Holding Potential: -100 to -80 mV | [11] |

| L-type Ca²⁺ Current (I_CaL_) | ~3 µM | Rat ventricular cells | Holding Potential: -100 to -80 mV | [11] |

| L-type Ca²⁺ Current (I_CaL_) | ~0.1 µM | Rat ventricular cells | Holding Potential: -50 mV | [11] |

| P-glycoprotein (P-gp) | 1.6 µM | Caco-2 cells (digoxin transport) | In vitro assay | [6] |

| CYP3A4 | 0.8 µM | Human liver microsomes | Nifedipine oxidase activity | [6] |

| CYP3A4 | 0.3–2 µM | Microsomal & recombinant CYP3A4 | - | [12] |

Cardiovascular Effects

This compound's unique channel blockade translates into a distinct profile of hemodynamic and electrophysiological effects.

Hemodynamic Effects

This compound is a potent arterial vasodilator, acting on both peripheral and coronary arteries to decrease systemic vascular resistance and, consequently, blood pressure.[8] Unlike many dihydropyridine calcium channel blockers, this vasodilation is not typically accompanied by reflex tachycardia; in fact, this compound tends to cause a slight reduction in heart rate.[4][13] Studies have shown it increases coronary blood flow without a significant negative inotropic (depressant) effect on myocardial contractility at therapeutic doses.[3][8]

In patients with preserved systolic function (ejection fraction [EF] ≥ 40%), a high intravenous dose of this compound decreased mean aortic pressure by 8.5 mmHg and systemic vascular resistance by 12%, leading to an improvement in EF from 52% to 58%.[14] In patients with depressed EF (< 40%), a lower dose produced similar effects, while a higher dose, despite improving EF (24.0% to 28.5%), also depressed the maximal first derivative of left ventricular pressure, suggesting a potential for negative inotropy at higher concentrations.[14][15]

| Parameter | Change with this compound | Patient Population | Reference |

| Mean Aortic Pressure | -8.5 mmHg | Preserved EF (≥40%) | [14] |

| Systemic Vascular Resistance | -12% | Preserved EF (≥40%) | [14] |

| Ejection Fraction (EF) | ↑ from 52% to 58% | Preserved EF (≥40%) | [14] |

| Ejection Fraction (EF) | ↑ from 24.0% to 28.5% | Depressed EF (<40%) | [14] |

| Heart Rate | ↓ (dose-dependent) | Chronic Stable Angina | [8] |

| Blood Pressure | ↓ (dose-dependent) | Hypertension | [2] |

Electrophysiological Effects

This compound's action on T-type channels in the SA and AV nodes results in negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects.[1] This leads to a slight reduction in heart rate and a modest increase in the PR interval on an electrocardiogram (ECG).[1][16] In electrophysiology studies, this compound was shown to prolong the sinus node recovery time (SNRT).[9] While generally well-tolerated, these effects meant the drug was contraindicated in patients with sick sinus syndrome or second- or third-degree AV block without a pacemaker.[10] At higher, non-therapeutic doses, QT interval changes were observed.[10]

| Parameter | Change with this compound (150 mg, acute) | Comparison Drug (Max Change) | Reference |

| Maximal PQ Prolongation | 15.6 ± 16.1 ms | Verapamil: 44.0 ± 22.6 ms | [16] |

| Maximal PQ Prolongation | 15.6 ± 16.1 ms | Diltiazem: 56.0 ± 48.9 ms | [16] |

| Sinus Node Recovery Time | ↑ by 5.1% (non-significant) | N/A | [9] |

| Corrected SNRT | ↑ by 11.5% (non-significant) | N/A | [9] |

Pharmacokinetics and Drug Interactions

This compound's clinical utility was ultimately undone by its pharmacokinetic properties. While it possessed a favorable profile for once-daily dosing, including a long half-life, its powerful interaction with the hepatic enzyme system led to its market withdrawal.[5]

Absorption, Distribution, Metabolism, and Excretion

| Pharmacokinetic Parameter | Value | Notes | Reference |

| Bioavailability | 70% (single dose), ~90% (steady state) | First-pass metabolism is reduced with chronic dosing. | [1] |

| Protein Binding | >99% | Primarily to alpha-1-acid glycoprotein. | [1] |

| Elimination Half-life | 17-25 hours | Supports once-daily administration. | [1][5] |

| Metabolism | Hepatic | Esterase-catalyzed hydrolysis and CYP3A4-catalyzed oxidation. | [1] |

Mechanism of Drug-Drug Interactions (DDI)

This compound is a potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[6][7][17] By inactivating CYP3A4, this compound can dramatically increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, leading to toxicity.[12] Additionally, this compound was found to be both a substrate and a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter involved in drug absorption and distribution.[6] This dual inhibition of both a primary metabolic enzyme (CYP3A4) and a key drug transporter (P-gp) created a "perfect storm" for severe and unpredictable drug interactions.[6]

Caption: Mechanism of this compound-induced drug-drug interactions via CYP3A4 inhibition.

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

To characterize the effects of this compound on specific ion currents, the whole-cell patch-clamp technique was utilized.[11]

-

Objective: To measure T-type (I_CaT_) and L-type (I_CaL_) calcium currents in the presence of this compound.

-

Preparations: Isolated cardiac myocytes from different species and regions (e.g., rat atrial cells, rat ventricular cells, human atrial cells).[11]

-

Methodology:

-

Myocytes are enzymatically dissociated and placed in an experimental chamber on an inverted microscope.

-

A glass micropipette with a tip diameter of ~1 µm, filled with a specific intracellular solution (e.g., Cs⁺- and EGTA-rich to isolate Ca²⁺ currents), is pressed against the cell membrane.

-

Suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a specific holding potential (e.g., -100 mV to inactivate sodium channels, or -50 mV to study voltage-dependence of L-type channel block).[11]

-

Voltage steps are applied to elicit specific currents (e.g., steps to -30 mV for I_CaT_ or 0 mV for I_CaL_).

-

Currents are recorded at baseline and after perfusion of the bath with varying concentrations of this compound to determine the dose-dependent inhibitory effect (IC50).[11]

-

Preclinical Ischemia-Reperfusion Model: Langendorff Isolated Heart

To assess the cardioprotective effects of this compound, an ex vivo model of myocardial infarction was used.[18]

-

Objective: To determine if this compound reduces infarct size following a simulated heart attack.

-

Preparation: Hearts were excised from anesthetized rats and immediately mounted on a Langendorff apparatus.

-

Methodology:

-

The heart is retrogradely perfused via the aorta with a Krebs-Henseleit buffer, maintaining constant pressure and temperature.

-

A stabilization period allows the heart to equilibrate.

-

Hearts are divided into groups: Control, this compound-treated (e.g., 0.3 µM), and this compound + other agents (e.g., K_ATP_ channel blockers).[18]

-

Ischemia: A suture around a coronary artery is tightened for a set period (e.g., 35 minutes) to induce regional ischemia.[18]

-

Reperfusion: The suture is released, allowing blood flow to return for a longer period (e.g., 120 minutes).[18]

-

Infarct Size Measurement: The heart is sliced and stained with triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue pale. The infarct size is then calculated as a percentage of the total ischemic risk zone.[18]

-

Caption: Experimental workflow for the Langendorff isolated heart ischemia-reperfusion study.

Conclusion

This compound remains a significant case study in drug development. Its unique pharmacological profile, centered on selective T-type calcium channel blockade, offered a novel and effective approach to treating hypertension and angina.[3][8] The cardiovascular effects—vasodilation with controlled heart rate and minimal negative inotropy—were highly desirable.[13] However, the profound, mechanism-based inhibition of CYP3A4 and P-glycoprotein created an unacceptable risk of severe drug-drug interactions, leading to its withdrawal.[6] The story of this compound underscores the critical importance of thoroughly characterizing a drug candidate's metabolic and transporter interactions early in the development process. It serves as a powerful reminder that even a promising mechanism of action can be completely overshadowed by adverse pharmacokinetic properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and main pharmacological properties of this compound (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: this compound, Azamulin and 6',7'-Dihydroxybergamottin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of the T-type calcium channel blockade with oral this compound on the electrophysiologic properties of the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A T-Type Calcium Channel Blocker | AAFP [aafp.org]

- 11. Inhibition of T-type and L-type calcium channels by this compound: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Potential cardioprotective effect of this compound in the long-term treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemodynamic and cardiac effects of the selective T-type and L-type calcium channel blocking agent this compound in patients with varying degrees of left ventricular systolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jacc.org [jacc.org]

- 16. Haemodynamics, cardiac conduction and pharmacokinetics of this compound (Ro 40-5967), a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. This compound, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mibefradil in Patch Clamp Studies of Ion Channels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mibefradil in patch clamp electrophysiology to study its effects on ion channels, with a primary focus on T-type calcium channels. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a calcium channel blocker that exhibits a moderate selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2][3] Originally developed as an antihypertensive agent, its mechanism of action involves the inhibition of calcium ion influx through these channels, leading to vasodilation.[2][4] While it was withdrawn from the market due to drug-drug interactions, this compound remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels in various cellular processes, including neuronal excitability, hormone secretion, and cancer cell proliferation.[5][6][7]

Patch clamp studies have been instrumental in characterizing the inhibitory effects of this compound on various ion channels.[8][9] It has been shown to block not only T-type and L-type calcium channels but also other channels at varying concentrations, including Orai channels, certain potassium channels, and volume-activated chloride channels.[5][10][11] This highlights the importance of careful experimental design and concentration selection to ensure target-specific effects.

Quantitative Data: this compound Inhibition of Ion Channels